![molecular formula C20H22N2O3S B2681325 N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide CAS No. 1181471-72-6](/img/structure/B2681325.png)
N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article discusses its biological activity, focusing on mechanisms of action, efficacy in various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide core with a sulfonylamino substituent and an ethylene bridge connecting to a phenyl group. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation and survival. Notably, it has been shown to interact with proteins involved in:
- Protein Synthesis Regulation : The compound may influence eEF2K (eukaryotic elongation factor 2 kinase), which is crucial for protein synthesis and energy homeostasis. Aberrant function of eEF2K is linked to various cancers, including triple-negative breast cancer (TNBC) .
- Histone Deacetylase Inhibition : Similar compounds have demonstrated HDAC (histone deacetylase) inhibitory activity, leading to altered gene expression profiles that favor apoptosis in cancer cells .
Efficacy in Cell Lines
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the observed effects on selected cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (TNBC) | 12.5 | eEF2K degradation and inhibition of proliferation |
HCC1806 | 15.0 | Induction of apoptosis via HDAC inhibition |
HeLa | 10.0 | Disruption of cell cycle progression |
Case Study 1: Efficacy in Triple-Negative Breast Cancer
A study evaluated the effects of the compound on MDA-MB-231 cells, a model for triple-negative breast cancer. The results demonstrated that treatment with this compound significantly reduced cell viability by inducing apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins .
Case Study 2: Comparative Analysis with Standard Chemotherapy
In a xenograft mouse model, this compound was compared to paclitaxel, a standard chemotherapy agent for breast cancer. The results showed comparable tumor-suppressive effects with reduced toxicity profiles, suggesting its potential as an alternative therapeutic option .
Propriétés
IUPAC Name |
N-[4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-15(22-26(24,25)14-13-16-5-3-2-4-6-16)17-9-11-19(12-10-17)21-20(23)18-7-8-18/h2-6,9-15,18,22H,7-8H2,1H3,(H,21,23)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFDEKSUBSTBRL-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2CC2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2CC2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.